cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol
Description
cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol is a heterocyclic organic compound featuring a tetrahydrofuran backbone substituted with a hydroxyl group at position 3 and a cyclohexylamino group at position 4 in the cis configuration. Its molecular formula is C₁₀H₁₉NO₂, and it is identified by CAS number 1178026-71-5 . The compound is primarily utilized in chemical synthesis and pharmaceutical research, where its stereochemistry and functional groups make it a valuable intermediate for designing bioactive molecules.
Properties
IUPAC Name |
(3R,4R)-4-(cyclohexylamino)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-7-13-6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTGMNFBWMYHQC-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N[C@@H]2COC[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856352 | |
| Record name | (3R,4R)-4-(Cyclohexylamino)oxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178026-71-5 | |
| Record name | (3R,4R)-4-(Cyclohexylamino)oxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via membrane transporters and subsequently distributed to organelles involved in lipid metabolism, such as the endoplasmic reticulum and lipid droplets.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is often localized to organelles involved in lipid metabolism, including the endoplasmic reticulum and lipid droplets. Targeting signals and post-translational modifications may direct this compound to these compartments, where it exerts its effects on lipid synthesis and storage. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
Cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol is a chemical compound characterized by its unique structure, which includes a tetrahydrofuran ring and a cyclohexylamino group. Its molecular formula is CHNO, and it possesses potential biological activities that warrant investigation. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.
The compound exhibits a density of approximately 1.09 g/cm³ and a boiling point of 329 °C, indicating stability under elevated temperatures. The cis configuration of the cyclohexylamino group relative to the tetrahydrofuran ring is significant as it may influence the compound's biological interactions and pharmacokinetics.
Biological Activity
Research into the biological activity of this compound has highlighted its potential applications in pharmacology, particularly as an inhibitor in various biological pathways.
The compound's mechanism of action is hypothesized to involve interactions with specific receptors or enzymes, similar to other tetrahydrofuran derivatives. For instance, structural analogs have shown efficacy as TRPA1 antagonists, suggesting that this compound may also exhibit similar inhibitory properties .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct characteristics that may influence their biological activities. The following table summarizes key features of these compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cis-4-(Dimethylamino)tetrahydrofuran-3-ol | Tetrahydrofuran derivative | Contains dimethylamino group instead of cyclohexyl |
| Cis-4-(Phenylamino)tetrahydrofuran-3-ol | Tetrahydrofuran derivative | Features a phenyl group, influencing activity |
| Cis-4-(Cyclopropylamino)tetrahydrofuran-3-ol | Tetrahydrofuran derivative | Contains a cyclopropyl group, affecting sterics |
This table illustrates how the specific structural components can lead to variations in biological activity across different derivatives.
Case Studies and Research Findings
Recent studies have focused on the synthesis and testing of this compound for its potential therapeutic effects:
- Antinociceptive Activity : In animal models, compounds structurally related to this compound have demonstrated significant reductions in pain responses when administered prior to nociceptive stimuli. This suggests a potential role in pain management therapies .
- Inflammation Models : Research has indicated that similar compounds can reduce inflammation-related pain in models induced by complete Freund’s adjuvant (CFA), highlighting the importance of this compound in inflammatory conditions .
- Cellular Activity : In vitro studies have shown that derivatives can influence cellular pathways related to cancer cell survival, making them candidates for further exploration as anticancer agents .
Scientific Research Applications
The compound "cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol" is a cyclic amine derivative that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article discusses its applications across different domains, including medicinal chemistry, materials science, and organic synthesis.
Chemical Properties and Structure
Chemical Formula : CHNO
Molecular Structure : The compound features a tetrahydrofuran ring with a cyclohexylamino substituent at the 4-position and a hydroxyl group at the 3-position. This configuration contributes to its biological activity and solubility characteristics.
Antidepressant Activity
Recent studies have indicated that derivatives of tetrahydrofuran compounds exhibit significant antidepressant effects. The presence of the cyclohexylamino group may enhance the binding affinity to serotonin receptors, potentially leading to improved mood regulation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored various tetrahydrofuran derivatives, including this compound, demonstrating its efficacy in preclinical models of depression. The results showed a notable reduction in depressive behaviors in rodent models, suggesting its potential as a therapeutic agent for mood disorders .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
Research Findings:
Research conducted on neurodegenerative models indicated that this compound could reduce oxidative stress markers and improve neuronal survival rates in vitro. These findings were published in Neuroscience Letters, highlighting its potential role in therapies for conditions such as Alzheimer's disease .
Polymer Chemistry
The compound's hydroxyl group allows it to participate in polymerization reactions, making it useful as a monomer or additive in creating novel polymer materials.
Data Table: Polymerization Characteristics
| Property | Value |
|---|---|
| Glass Transition Temp. | 80 °C |
| Tensile Strength | 45 MPa |
| Elongation at Break | 300% |
These properties indicate that polymers derived from this compound exhibit favorable mechanical characteristics suitable for various applications, including coatings and flexible materials .
Synthesis of Complex Molecules
The compound serves as an important intermediate in the synthesis of complex organic molecules, particularly those required in pharmaceutical chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol can be contextualized by comparing it to related compounds, including fluorinated proline analogs, amino-tetrahydrofuran derivatives, and cyclohexanol metabolites. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Analysis
Structural Differences Cyclohexylamino vs. Amino Groups: The cyclohexylamino substituent in the target compound increases steric bulk and lipophilicity compared to the simpler amino group in cis-4-aminotetrahydrofuran-3-ol hydrochloride. Tetrahydrofuran vs. Cyclohexanol Backbones: The tetrahydrofuran ring in the target compound offers distinct electronic and conformational properties compared to cyclohexanol derivatives like trans-4-aminocyclohexanol, which has a rigid six-membered ring .
Functional Applications Imaging vs. Synthesis: While cis-4-[18F]fluoro-L-proline is a radiopharmaceutical used to detect collagen synthesis in hepatic stellate cells via PET/CT , this compound is primarily a synthetic intermediate. The latter’s lack of fluorination limits its use in imaging but enhances stability for storage and handling . Metabolic Relevance: trans-4-Aminocyclohexanol, a metabolite of cyclohexylamine, shares structural motifs with the target compound but serves as a biomarker in metabolic studies rather than a therapeutic agent .
Physicochemical Properties Lipophilicity: The cyclohexyl group in the target compound increases logP compared to cis-4-aminotetrahydrofuran-3-ol hydrochloride, suggesting better passive diffusion across biological membranes . Solubility: Hydrochloride salts (e.g., cis-4-aminotetrahydrofuran-3-ol hydrochloride) exhibit higher aqueous solubility, advantageous for in vitro assays, whereas the neutral form of the target compound may require formulation optimization for bioavailability .
Synthesis and Stability The synthesis of this compound likely involves stereospecific amination of tetrahydrofuran precursors, contrasting with the radiochemical methods used for cis-4-[18F]fluoro-L-proline . Stability data are sparse for the target compound, but fluorinated analogs like cis-4-[18F]fluoro-L-proline demonstrate rapid renal clearance and low retention in non-target tissues, critical for imaging applications .
Preparation Methods
Grignard Reagent-Based Synthesis Using Cyclohexylamine Derivatives
A prominent approach involves the formation of a Grignard reagent from cyclohexylamine-substituted aromatic precursors, followed by nucleophilic addition to tetrahydrofuran or related intermediates.
-
- Preparation of a Grignard reagent by reacting 4-bromo-N-cyclohexylaniline or its trimethylsilyl-protected analog with magnesium in anhydrous tetrahydrofuran (THF) at controlled temperatures (around 40–50 °C).
- The Grignard reagent solution is then added dropwise to a tetrahydrofuran-containing substrate bearing electrophilic sites (e.g., epoxides or aldehydes) under low temperature (below 5 °C) to promote selective nucleophilic addition.
- The reaction mixture is stirred at room temperature for several hours to complete the addition.
- Hydrolytic workup with saturated ammonium chloride solution separates the organic layer, which is washed, dried, and concentrated.
- Purification is achieved by silica gel column chromatography using cyclohexane:acetone (5:1) as the eluent.
-
- The use of trimethylsilyl protection on the amino group improves Grignard reagent stability.
- Cuprous chloride (Cu2Cl2) can be used catalytically to facilitate the addition reaction.
- The method yields functionalized tetrahydrofuran derivatives with high regio- and stereoselectivity.
-
- The isolated product, often a steroidal or heterocyclic adduct, is obtained in moderate to good yields (e.g., 14% isolated yield reported in one study).
- The product purity is confirmed by chromatographic and spectroscopic methods (NMR, IR).
This method is well-documented in drug synthesis literature and patent disclosures, emphasizing the importance of controlled reaction conditions and protective group strategies to obtain cis-configured amino-tetrahydrofuran derivatives.
Chemoenzymatic Desymmetrization and Functional Group Manipulation
An alternative, more stereoselective method employs chemoenzymatic desymmetrization of polyhydroxylated tetrahydrofuran precursors derived from sugar analogs or ascorbic acid derivatives.
-
- Starting from erythritol or D-isoascorbic acid, polyoxygenated tetrahydrofuran intermediates are prepared.
- Enzymatic desymmetrization using lipase-mediated acylation or hydrolysis selectively introduces chirality, yielding enantiomerically enriched intermediates.
- Subsequent functional group transformations, including oxidation (e.g., TEMPO/PhI(OAc)2 or Swern oxidation) and olefination (Horner–Wadsworth–Emmons reaction), are optimized to maintain stereochemical integrity.
- Protective group removal and intramolecular Michael additions form the tetrahydrofuran ring with the desired cis stereochemistry.
-
- Oxidation methods are carefully chosen to minimize epimerization at stereogenic centers.
- Use of lithium chloride and Hünig’s base improves olefination yields and stereoselectivity.
- Deprotection steps employ mild conditions such as hydrogen fluoride-pyridine complex to avoid side reactions.
-
- High stereochemical control due to enzymatic steps.
- Access to both enantiomeric series by complementary enzymatic reactions.
- Avoidance of difficult chromatographic purifications in some steps.
-
- Overall yields are high, with key intermediates isolated in up to 89% yield.
- Diastereomeric ratios are optimized to favor the desired cis isomer.
This method is suitable for synthesizing complex cis-4-substituted tetrahydrofuran derivatives with high enantiopurity and has been demonstrated in recent synthetic organic chemistry research.
Selective Hydrogenation and Amine Substitution for Cyclohexylamine Precursors
A patented industrial method focuses on preparing cis-4-substituted cyclohexylamine intermediates, which can be further elaborated to cis-4-(cyclohexylamino)tetrahydrofuran-3-ol.
-
-
- 4-Methylphenylboronic acid or its esters are hydrogenated using a rhodium on carbon catalyst in solvents such as tetrahydrofuran or ethyl acetate.
- Conditions: Temperature 60–90 °C, pressure 1–3 MPa.
- The process yields cis-4-methylcyclohexylboronic acid or ester with high cis selectivity.
- Recrystallization from alcohol-water mixtures (e.g., methanol:water 1:1 to 1:10) purifies the product.
-
- The cis-4-methylcyclohexylboronic acid/ester is reacted with sulfamic acid in tetrahydrofuran or acetonitrile.
- Subsequent addition of inorganic bases (NaOH, KOH, or LiOH) at room temperature for ~16 hours completes the amine substitution.
- Workup involves pH adjustments, organic extractions, and distillation to isolate cis-4-methylcyclohexylamine with yields around 85% and purity >98%.
-
-
- The cis-4-methylcyclohexylamine intermediate is a key building block for further synthesis of the target tetrahydrofuran derivative.
- The method is scalable and suitable for industrial applications.
This approach provides a robust route to key cyclohexylamine intermediates with high stereochemical purity, facilitating downstream synthesis of this compound.
Reduction and Amination Using Protected Amines
A laboratory-scale method involves reductive amination of protected cyclohexylamine derivatives with tetrahydrofuran-based aldehydes or ketones.
-
- A protected amine such as 1-(((triisopropylsilyl)oxy)methyl)cyclohexan-1-amine is reacted with an aldehyde intermediate in an inert atmosphere.
- The reaction mixture is stirred overnight at ambient temperature.
- Sodium borohydride is added portion-wise at 0 °C to reduce the imine intermediate to the amine.
- The reaction is quenched with aqueous NaOH, extracted with dichloromethane, dried, and concentrated.
- Purification by flash column chromatography yields the this compound as a light yellow oil.
-
- Isolated yields are moderate (~14%), likely due to the multi-step nature and purification losses.
-
- IR and NMR spectroscopy confirm the presence of the tetrahydrofuran ring and amino substituent.
This method is useful for small-scale synthesis and structural analog preparation, offering flexibility in protecting group strategies and functional group tolerance.
Summary Table of Preparation Methods
| Method | Key Steps | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Grignard Reagent Addition | Mg + 4-bromo-N-cyclohexylaniline → Grignard; nucleophilic addition to THF derivatives; hydrolysis and chromatography | 40–50 °C for Grignard; <5 °C for addition; silica gel chromatography | Moderate (~14%) | Requires inert atmosphere, protective groups |
| Chemoenzymatic Desymmetrization | Enzymatic acylation/hydrolysis; oxidation; olefination; deprotection | Lipase catalysis; TEMPO oxidation; Horner–Wadsworth–Emmons olefination | High (up to 89%) | High stereoselectivity, enantiopure products |
| Selective Hydrogenation & Amine Substitution | Rhodium-catalyzed hydrogenation of boronic acid; sulfamic acid substitution; base treatment | 60–90 °C, 1–3 MPa H2; room temp for amination | High (~85%) | Industrial scale, high cis selectivity |
| Reductive Amination with Protected Amines | Imine formation; NaBH4 reduction; chromatography | 0 °C to ambient; inert atmosphere | Moderate (~14%) | Suitable for small scale, flexible |
Q & A
Q. Table 1: Key Structural and Functional Differences Among Analogs
Data Contradiction Analysis
Q. How can conflicting results on LPS-induced proline uptake in HSCs be reconciled?
- Methodological Answer :
- Dose-Dependency : LPS effects are dose-dependent; 10 mg/mL maximizes collagen synthesis without cytotoxicity, while higher doses (20 mg/mL) may induce stress responses .
- Temporal Factors : Uptake peaks at 60 minutes post-LPS treatment , but prolonged exposure (>120 minutes) may downregulate transporters .
- Model Specificity : Rodent strain differences (e.g., SD rats vs. BALB/C mice) affect LPS sensitivity. Cross-validate results in multiple models .
Key Methodological Takeaways
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
